1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE
Description
1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene (C₁₇H₁₉BrO) is a substituted aromatic compound featuring a benzyloxy group at position 1, a bromine atom at position 4, and a bulky tert-butyl group at position 2. This structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals. The benzyloxy group enhances solubility in organic solvents, while the tert-butyl group provides steric hindrance, influencing regioselectivity in electrophilic substitutions .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXMFWWFFFCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209977 | |
| Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33839-12-2 | |
| Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33839-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE typically involves multiple steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
Halogen Exchange: The brominated and benzyl-protected intermediate undergoes halogen exchange reactions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Major products include benzoic acids and aldehydes.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used as a probe in NMR studies to investigate macromolecular complexes.
Mechanism of Action
The mechanism of action of 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE involves its interaction with various molecular targets and pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation and Reduction: The benzyloxy group undergoes oxidation or reduction, altering the electronic properties of the benzene ring and affecting its reactivity.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene
1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
1-tert-Butoxy-4-chlorobenzene
2-Bromo-4-tert-butyl-1-methylbenzene
1-Bromo-4-(tert-pentyl)benzene
- Structure : C₁₁H₁₅Br
- Key Features : tert-Pentyl (C(CH₂CH₃)₃) instead of tert-butyl.
- Properties :
- Applications: Specialty monomer for polymers requiring tailored steric profiles .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| 1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene | C₁₇H₁₉BrO | 323.24 | Br (C4), tert-butyl (C2), BnO (C1) | High steric hindrance; versatile in cross-coupling |
| 1-Bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 227.15 | Br (C4), tert-butyl (C1) | Simpler structure; limited solubility |
| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | C₁₄H₁₀BrF₃O | 331.13 | Br (C4), CF₃ (C2), BnO (C1) | Electron-deficient ring; fluorinated applications |
| 1-tert-Butoxy-4-chlorobenzene | C₁₀H₁₃ClO | 184.66 | Cl (C4), tert-butoxy (C1) | Low reactivity in substitutions |
| 2-Bromo-4-tert-butyl-1-methylbenzene | C₁₁H₁₅Br | 227.15 | Br (C2), tert-butyl (C4), Me (C1) | Electron-donating methyl enhances electrophilic attacks |
| 1-Bromo-4-(tert-pentyl)benzene | C₁₁H₁₅Br | 227.15 | Br (C4), tert-pentyl (C1) | Increased steric bulk; lipophilic |
Biological Activity
1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene, with CAS number 33839-12-2, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of phenolic compounds and is characterized by a complex structure that includes a bromine atom, a benzyloxy group, and a tert-butyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C17H19BrO
- Molecular Weight : 319.24 g/mol
- Purity : 95%
- IUPAC Name : 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene
- SMILES : CC(C1=CC(Br)=CC=C1OCC2=CC=CC=C2)(C)C
Biological Activity Overview
Research on the biological activity of 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene indicates several potential mechanisms through which it may exert its effects:
- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of halogens (like bromine) and the phenolic structure may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Research has indicated that certain brominated compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of various enzymes, particularly those involved in metabolic pathways.
Case Studies and Experimental Data
The biological activity of 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene can be attributed to several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their function and altering metabolic pathways critical for cell survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, tert-butylphenol derivatives are reacted with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12h) to introduce the benzyloxy group, followed by bromination using NBS or Br₂/FeCl₃ . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio for benzylation) and inert atmospheres to prevent oxidation of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.4 ppm and benzyloxy aromatic protons as a doublet (δ 5.1–5.3 ppm). The bromine's deshielding effect splits adjacent aromatic protons into distinct doublets (δ 7.2–7.8 ppm) .
- MS : The molecular ion peak [M+H]⁺ at m/z 331 (exact mass: 330.008) confirms the molecular formula C₁₇H₁₉BrO .
- IR : A strong C-O stretch at ~1250 cm⁻¹ (benzyloxy) and C-Br vibration at 550–650 cm⁻¹ .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions compared to other halogens?
- Methodology : Bromine’s moderate electronegativity and leaving-group ability make it ideal for Buchwald-Hartwig amination or Ullmann coupling. Unlike chlorine, bromine undergoes Pd-catalyzed reactions at lower temperatures (80–100°C vs. 120°C), reducing side reactions. Comparative studies with chloro analogs show 20–30% higher yields for bromo derivatives in Suzuki couplings .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction outcomes for bromine displacement in sterically hindered environments?
- Methodology : Steric hindrance from the tert-butyl group can slow NAS. Solutions include:
- Using bulkier ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions.
- Microwave-assisted synthesis (150°C, 30 min) to overcome kinetic barriers, improving yields from 45% to 72% .
- Kinetic studies (e.g., Arrhenius plots) to identify optimal temperature thresholds for displacement .
Q. How can computational modeling predict the compound’s regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal electron density maps:
- The tert-butyl group directs electrophiles to the para position relative to the benzyloxy group due to steric and inductive effects.
- Fukui indices identify C-4 (bromine site) as the most reactive for further functionalization .
Q. What are the implications of substituent positioning on biological activity, particularly in antifungal or enzyme inhibition studies?
- Methodology :
- Microbial assays : The bromo group enhances lipophilicity (logP ~3.5), improving membrane penetration. Against Candida albicans, MIC₉₀ values for the bromo derivative are 8 µg/mL vs. 32 µg/mL for non-bromo analogs .
- Docking simulations : The tert-butyl group occupies hydrophobic pockets in CYP450 enzymes, reducing metabolic clearance (t₁/₂ increased from 2.1 to 5.3 hours) .
Q. How do solvent polarity and catalyst choice affect selectivity in tandem reactions involving this compound?
- Methodology :
- Polar aprotic solvents (DMF, DMSO) stabilize intermediates in one-pot bromination/Suzuki sequences, achieving 85% selectivity for mono-coupled products.
- Ni-catalysis vs. Pd-catalysis: Ni(0) favors C-Br activation (TOF 1,200 h⁻¹) over competing C-O cleavage, critical for sequential functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
